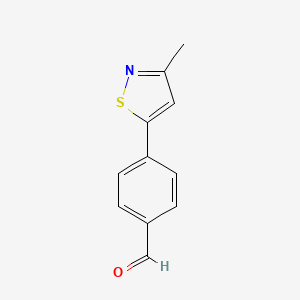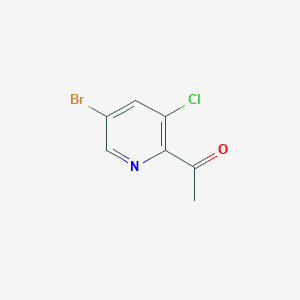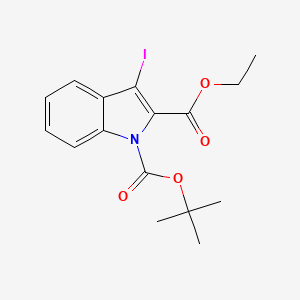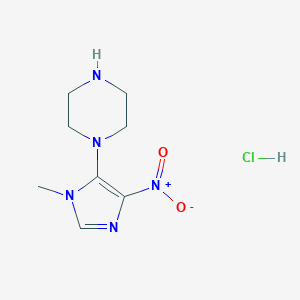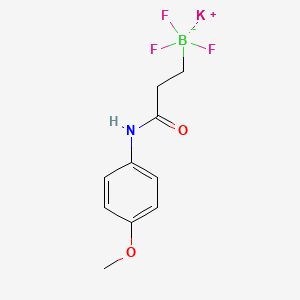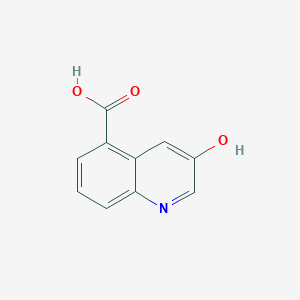
3-Hydroxyquinoline-5-carboxylic acid
Übersicht
Beschreibung
3-Hydroxyquinoline-5-carboxylic acid is a chemical compound with the molecular formula C10H7NO3 and a molecular weight of 189.17 . It is a solid substance that should be stored in a dry room at normal temperature .
Molecular Structure Analysis
The InChI code for 3-Hydroxyquinoline-5-carboxylic acid is 1S/C10H7NO3/c12-6-4-8-7 (10 (13)14)2-1-3-9 (8)11-5-6/h1-5,12H, (H,13,14) . The compound crystallizes in an orthorhombic structure with a non-centrosymmetric P2 1 2 1 2 1 space group .The compound should be stored in a dry room at normal temperature . The UV-visible spectral study of a similar compound, 8-hydroxyquinoline 5-chloro-2-hydroxybenzoic acid, showed a cutoff wavelength at 460 nm .
Wissenschaftliche Forschungsanwendungen
Synthesis of Ethynyl Derivatives
3-Hydroxyquinoline-5-carboxylic acid serves as a precursor in the synthesis of ethynyl derivatives. These derivatives are obtained through reactions like Sonogashira cross-coupling and the Pfitzinger reaction. The ethynyl moiety can be introduced at various positions on the quinoline ring, leading to compounds with potential applications in medicinal chemistry due to their unique physicochemical properties .
Anticancer Activity
Quinoline derivatives exhibit a broad spectrum of biological activities, including anticancer properties. The structural motif of 3-Hydroxyquinoline is present in several pharmacologically active compounds, and its modifications can lead to new molecules with potential use in cancer treatment .
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal properties of quinoline derivatives make them valuable in the development of new treatments for bacterial and fungal infections. The hydroxyquinoline core structure is crucial for the activity against these pathogens.
Anti-inflammatory Properties
Quinoline derivatives, including those derived from 3-Hydroxyquinoline-5-carboxylic acid, are known to possess anti-inflammatory properties. This makes them candidates for the development of new anti-inflammatory drugs .
Safety and Hazards
Wirkmechanismus
Target of Action
3-Hydroxyquinoline-5-carboxylic acid, similar to other quinoline derivatives, has been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . The primary targets of this compound are 2-Oxoglutarate (2OG) and iron-dependent oxygenases, which are considered to be promising therapeutic biotargets for various human diseases .
Mode of Action
The compound acts as a broad-spectrum inhibitor of the 2OG oxygenase subfamilies, including nucleic acid demethylases and γ-butyrobetaine hydroxylase . In 2010, it was validated as a cell-active inhibitor of 2OG-dependent histone lysine demethylases (KDM) and an inhibitor of fat mass and obesity associated protein (FTO), a 2OG-dependent N-methyl nucleic acid demethylase .
Biochemical Pathways
The compound affects the biochemical pathways related to the 2OG-dependent enzymes. These enzymes play crucial roles in epigenetic processes . By inhibiting these enzymes, 3-Hydroxyquinoline-5-carboxylic acid can potentially alter the epigenetic landscape of cells, affecting gene expression and cellular functions.
Pharmacokinetics
It’s noted that the compound has low cell permeability , which could impact its bioavailability and efficacy.
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effects on 2OG-dependent enzymes. By inhibiting these enzymes, the compound can affect the demethylation of nucleic acids and histones, thereby influencing gene expression and cellular functions .
Action Environment
The action environment of 3-Hydroxyquinoline-5-carboxylic acid can influence its action, efficacy, and stability. It’s worth noting that the compound’s low cell permeability could be influenced by factors such as pH and temperature .
Eigenschaften
IUPAC Name |
3-hydroxyquinoline-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-6-4-8-7(10(13)14)2-1-3-9(8)11-5-6/h1-5,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLEWWTDUGZSNJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=C(C=NC2=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1446069.png)

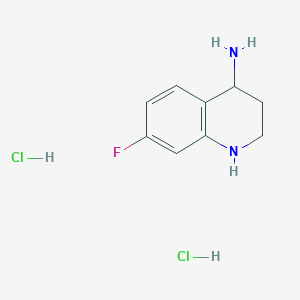
![4-Fluoro-4-[3-(trifluoromethoxy)phenyl]piperidine hydrochloride](/img/structure/B1446073.png)
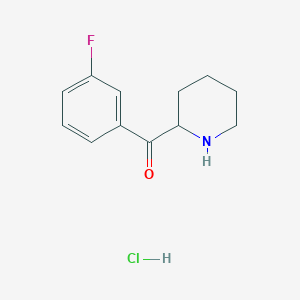
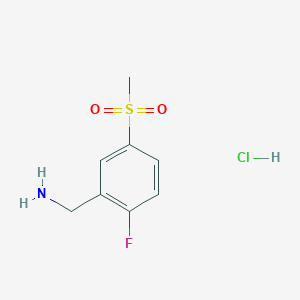
![7-Ethyl-[1,2,4]triazolo[4,3-c]pyrimidine-5-thiol](/img/structure/B1446077.png)
